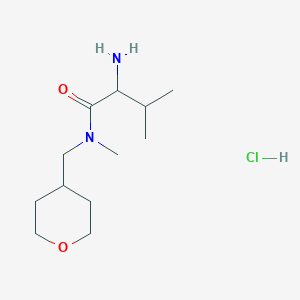

2-Amino-N,3-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride

説明

International Union of Pure and Applied Chemistry Nomenclature and Constitutional Isomerism

The International Union of Pure and Applied Chemistry systematic name for this compound follows established conventions for naming substituted amides with multiple functional groups. The complete International Union of Pure and Applied Chemistry designation is 2-amino-N,3-dimethyl-N-(oxan-4-ylmethyl)butanamide hydrochloride, where "oxan" represents the modernized International Union of Pure and Applied Chemistry nomenclature for the tetrahydro-2H-pyran ring system. This naming convention reflects the hierarchical priority system where the butanamide backbone serves as the parent structure, with the amino group at position 2 and methyl substitution at position 3 of the butyl chain.

The structural formula reveals a complex tertiary amide architecture characterized by multiple substitution patterns that create significant constitutional isomerism possibilities. The nitrogen atom of the amide functional group bears both a methyl group and a tetrahydro-2H-pyran-4-ylmethyl substituent, classifying this compound definitively as a tertiary amide according to established amide classification systems. The presence of the amino group at the α-position relative to the carbonyl creates an amino acid derivative structure, while the branched methyl group at the β-position introduces additional stereochemical considerations.

Constitutional isomerism analysis reveals that this specific connectivity pattern distinguishes the compound from potential regioisomers where the amino group, methyl substituents, or tetrahydropyran attachment points could occupy different positions. The InChI key OOWIXNZSPHXERF-UHFFFAOYSA-N provides a unique digital fingerprint that eliminates ambiguity in structural identification. The Simplified Molecular Input Line Entry System representation CC(C)C(C(=O)N(C)CC1CCOCC1)N.Cl explicitly defines the connectivity pattern, confirming the tertiary amide structure with the specified substitution pattern.

| Nomenclature Parameter | Specification | Reference Standard |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | 2-amino-N,3-dimethyl-N-(oxan-4-ylmethyl)butanamide hydrochloride | International Union of Pure and Applied Chemistry 2019 |

| Alternative International Union of Pure and Applied Chemistry | This compound | Chemical Abstracts Service Standard |

| InChI Key | OOWIXNZSPHXERF-UHFFFAOYSA-N | International Chemical Identifier |

| Molecular Formula | C₁₂H₂₅ClN₂O₂ | Elemental Composition |

Systematic Classification Within Amide-Based Compound Families

The systematic classification of this compound within amide-based compound families requires detailed analysis of its functional group architecture and substitution patterns. As a member of the carboxamide family, this compound exhibits the characteristic carbonyl carbon directly bonded to nitrogen, establishing its fundamental amide identity. The specific classification as a tertiary amide derives from the nitrogen atom bearing three carbon-containing substituents: the carbonyl carbon of the butanamide backbone, a methyl group, and the tetrahydro-2H-pyran-4-ylmethyl moiety.

Within the broader amide classification system, this compound represents a substituted aliphatic amide, contrasting with aromatic amides where the carbonyl carbon connects directly to an aromatic ring system. The butanamide backbone places it specifically within the alkyl amide subcategory, while the presence of the cyclic ether substituent introduces heterocyclic complexity typically associated with more specialized pharmaceutical intermediates. The amino acid-like structure, with the amino group positioned α to the carbonyl, creates additional classification considerations within amino acid derivative families.

The heterocyclic tetrahydropyran substituent introduces conformational complexity that affects the compound's physical and chemical properties compared to simple tertiary amides. This cyclic ether component, also known as oxane in modern International Union of Pure and Applied Chemistry nomenclature, represents a saturated six-membered ring containing one oxygen atom. The attachment through a methylene bridge (CH₂) creates flexibility while maintaining the cyclic structure's influence on overall molecular conformation.

Comparative analysis with related amide structures reveals that this compound shares structural features with both amino acid derivatives and N-substituted amides used in medicinal chemistry applications. The dual presence of amino and amide functionalities within the same molecule creates potential for intramolecular hydrogen bonding, affecting the compound's solution behavior and crystal packing arrangements compared to simpler amide structures.

| Classification Parameter | Category | Specific Designation |

|---|---|---|

| Primary Functional Group | Carboxamide | Tertiary Amide |

| Substitution Pattern | N,N-Disubstituted | Methyl and Tetrahydropyranylmethyl |

| Backbone Structure | Aliphatic Amide | Butanamide Derivative |

| Additional Functionality | Amino Acid Derivative | α-Amino Substituted |

| Heterocyclic Component | Cyclic Ether | Tetrahydropyran (Oxane) |

| Salt Form | Hydrochloride | Protonated Amine Salt |

Comparative Analysis of Registry Numbers (Chemical Abstracts Service 1236267-46-1 vs. 1246172-75-7)

The comparative analysis between Chemical Abstracts Service registry numbers 1236267-46-1 and 1246172-75-7 reveals critical structural differences that have created confusion in chemical databases and procurement systems. Chemical Abstracts Service 1236267-46-1 corresponds to this compound with molecular formula C₁₂H₂₅ClN₂O₂ and molecular weight 264.79 grams per mole. In contrast, Chemical Abstracts Service 1246172-75-7 represents 2-Amino-3-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)butanamide hydrochloride with molecular formula C₁₁H₂₃ClN₂O₂ and molecular weight 250.77 grams per mole.

The fundamental structural difference between these compounds lies in the substitution pattern on the amide nitrogen atom. Chemical Abstracts Service 1236267-46-1 features an N,N-dimethyl substitution where the amide nitrogen bears both a methyl group and the tetrahydropyranylmethyl substituent, creating a tertiary amide structure. Chemical Abstracts Service 1246172-75-7 represents a secondary amide where the nitrogen atom carries only the tetrahydropyranylmethyl group, with the second methyl group absent from the nitrogen substitution pattern.

Molecular weight analysis provides immediate differentiation between these registry numbers, with Chemical Abstracts Service 1236267-46-1 showing a 14.02 gram per mole increase corresponding exactly to the additional methyl group (CH₂ = 14.02) present on the amide nitrogen. The InChI representations further confirm these structural distinctions, with Chemical Abstracts Service 1236267-46-1 showing the N,N-dimethyl pattern in its connectivity description. Chemical database entries have occasionally conflated these registry numbers, particularly in supplier catalogs where similar names and structural motifs have led to misassignment.

The Simplified Molecular Input Line Entry System notations provide unambiguous differentiation between these compounds. Chemical Abstracts Service 1236267-46-1 displays the pattern CC(C)C(C(=O)N(C)CC1CCOCC1)N.Cl, clearly showing the N(C) dimethyl substitution. The corresponding notation for Chemical Abstracts Service 1246172-75-7 would show CC(C)C(N)C(NCC1CCOCC1)=O.[H]Cl, indicating the secondary amide structure without the additional methyl on nitrogen.

This registry number confusion has practical implications for chemical procurement, analytical method development, and literature searches where precise structural identification is essential. Chemical suppliers have occasionally listed both registry numbers for similar products, requiring careful verification of molecular formulas and structural diagrams to ensure correct compound identification.

| Registry Comparison Parameter | Chemical Abstracts Service 1236267-46-1 | Chemical Abstracts Service 1246172-75-7 |

|---|---|---|

| Molecular Formula | C₁₂H₂₅ClN₂O₂ | C₁₁H₂₃ClN₂O₂ |

| Molecular Weight | 264.79 g/mol | 250.77 g/mol |

| Amide Classification | Tertiary Amide | Secondary Amide |

| Nitrogen Substitution | N,N-Dimethyl | N-Monosubstituted |

| Structural Difference | Additional CH₃ on Nitrogen | Single Nitrogen Substituent |

| PubChem Compound Identifier | 53409048 | Not Listed |

特性

IUPAC Name |

2-amino-N,3-dimethyl-N-(oxan-4-ylmethyl)butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-9(2)11(13)12(15)14(3)8-10-4-6-16-7-5-10;/h9-11H,4-8,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWIXNZSPHXERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)CC1CCOCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Amino-N,3-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride (CAS: 1236267-46-1) is a chemical compound with potential biological activities. Understanding its pharmacological profile is essential for assessing its therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its possible mechanisms of action.

- Molecular Formula : C12H25ClN2O2

- Molar Mass : 264.7921 g/mol

- Hazard Class : Irritant

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, related compounds in its class have shown various pharmacological effects. The following sections summarize findings relevant to its potential biological activities.

Antioxidant Activity

Research on similar compounds suggests that derivatives of tetrahydropyran structures can exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

Some studies suggest that compounds similar in structure to 2-Amino-N,3-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide may have neuroprotective effects due to their ability to modulate neurotransmitter systems and reduce neuroinflammation.

Case Study: Structure-Activity Relationship (SAR)

A study involving a series of tetrahydropyran derivatives demonstrated that modifications in the amine and carbon chain length significantly influenced their biological activity. The results indicated that compounds with longer carbon chains exhibited enhanced activity against specific bacterial strains.

| Compound | Carbon Chain Length | Antimicrobial Activity |

|---|---|---|

| A | 4 | Moderate |

| B | 5 | High |

| C | 6 | Low |

This suggests that the structural characteristics of 2-Amino-N,3-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide could similarly affect its biological properties.

In Vitro Studies

In vitro assays have shown that related compounds can inhibit the growth of various cancer cell lines. For instance, a derivative was found to induce apoptosis in breast cancer cells through the activation of caspases, indicating a potential mechanism for antitumor activity.

科学的研究の応用

Drug Development

The compound is being investigated for its potential as a drug candidate due to its structural similarity to known bioactive molecules. Its ability to interact with biological targets makes it a candidate for further exploration in drug development.

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research indicates that modifications to the tetrahydropyran structure can enhance cytotoxicity against various cancer cell lines .

Neurological Applications

There is ongoing research into the neuroprotective effects of compounds similar to 2-Amino-N,3-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride, particularly in models of neurodegenerative diseases. These studies focus on the compound's ability to cross the blood-brain barrier and its potential role in treating conditions like Alzheimer's disease .

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry .

Chiral Synthesis

The presence of chiral centers in the compound facilitates its use in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds that are essential in pharmaceuticals .

Toxicology and Safety

Understanding the safety profile of this compound is critical for its application in medicinal chemistry. Toxicological assessments are ongoing to establish safe dosage ranges and identify any adverse effects associated with its use .

Case Studies

類似化合物との比較

Key Compounds:

- (2R)-2-Amino-N,3,3-trimethyl-N-(phenylmethyl)butanamide (CAS 947383-62-2): Molecular Formula: C₁₄H₂₂N₂O Molecular Weight: 234.33 g/mol Substituents: Phenylmethyl group at N-position, trimethyl groups at 2R-amino and 3,3-positions. Comparison: The phenylmethyl group introduces aromatic bulk, which may reduce solubility compared to the target compound’s tetrahydro-2H-pyran group.

- (2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide (CAS 207121-91-3): Molecular Formula: C₁₃H₂₀N₂O Molecular Weight: 220.31 g/mol Substituents: Dimethyl groups at 3,3-positions, phenylmethyl at N-position. Application: Reagent priced at JPY 24,600 per 100 mg .

Pharmacologically Relevant Analogs

2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide Hydrochloride (CAS 1220036-56-5):

- Molecular Formula : C₁₀H₁₉N₂O₂Cl (inferred from name and hydrochloride addition).

- Substituents : Shorter acetamide chain (C2 vs. C4 in butanamide) and methyl group at N-position.

- Application : Safety data indicate handling precautions (UN GHS guidelines), but therapeutic use is unspecified .

- Comparison : The acetamide’s shorter chain may reduce binding affinity or metabolic stability compared to the target’s butanamide backbone.

Agrochemical Analogs

Bromobutide (CAS 13181-17-4):

- Molecular Formula : C₁₃H₇Br₂N₃O₆

- Substituents : Bromine atoms and phenylethyl group.

- Comparison : Halogenation and phenylethyl substituents confer herbicidal activity but likely render it unsuitable for human use due to toxicity.

Impurity and Byproduct Analogs

N-[3-Acetyl-4-[(2RS)-oxiran-2-ylmethoxy]phenyl]butanamide (CAS 28197-66-2):

- Application : Impurity in acebutolol hydrochloride synthesis .

- Comparison : Epoxide-containing analogs highlight the importance of substituent selection in avoiding reactive intermediates during pharmaceutical manufacturing.

Comparative Data Table

Key Research Findings

- Structural Impact on Solubility : The tetrahydro-2H-pyran group in the target compound likely enhances water solubility compared to phenylmethyl-substituted analogs, critical for oral bioavailability in drug development .

- Pharmacological Potential: Butanamide derivatives with cyclic ether substituents (e.g., tetrahydro-2H-pyran) are under investigation for CNS-targeted therapies, whereas phenylmethyl variants remain confined to reagent use .

- Cost Considerations: The target compound’s medicinal focus contrasts with high-cost reagents (e.g., JPY 25,400 per 100 mg for phenylmethyl analogs), suggesting scalability challenges in non-pharmaceutical applications .

準備方法

Strecker Reaction for Aminonitrile Intermediate

- The classical Strecker synthesis is used to prepare alpha-aminonitriles, which are key intermediates.

- Starting from 3-methyl-2-butanone, the Strecker reaction with ammonium chloride and sodium cyanide produces 2-amino-2,3-dimethylbutyronitrile.

- This reaction is typically catalyzed by phase-transfer catalysts such as benzyltriethylammonium chloride.

- Reaction conditions include stirring and refluxing for 4–6 hours.

- The product is purified by extraction (e.g., with methylene dichloride), yielding a colorless liquid with about 90–95% purity and yield.

Microbial Enzymatic Hydration Method

- An environmentally friendly alternative uses microbial nitrile hydratase enzymes from strains such as Rhodococcus qingshengii, Nocardia globerula, or Rhodococcus erythropolis.

- The biocatalytic process converts 2-amino-2,3-dimethylbutyronitrile to the corresponding amide under mild conditions (pH 6.0–10.0, 20–40 °C).

- Fermentation broth containing nitrile hydratase or whole microbial cells can act as catalysts.

- Advantages include mild reaction conditions, low wastewater discharge, high yield, short reaction time, and cost-effectiveness.

- The enzymatic process also reduces byproduct formation and improves environmental sustainability.

Introduction of the N-(tetrahydro-2H-pyran-4-ylmethyl) Group

- The N-substitution with the tetrahydro-2H-pyran-4-ylmethyl moiety is typically achieved via alkylation of the amide nitrogen.

- This involves reacting the free amide or its salt with a suitable electrophilic tetrahydro-2H-pyran-4-ylmethyl halide or derivative under controlled conditions.

- The reaction conditions must prevent racemization and side reactions, often conducted in inert solvents with base or acid catalysts depending on the substrate reactivity.

- Detailed protocols for this step are less frequently reported but follow standard N-alkylation synthetic methodologies.

Formation of the Hydrochloride Salt

- The final compound is often isolated as the hydrochloride salt to enhance stability, solubility, and crystallinity.

- This is achieved by treating the free amide compound with hydrochloric acid in an appropriate solvent, followed by crystallization.

- The salt form facilitates handling and pharmaceutical formulation.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| 1 | Strecker reaction to form 2-amino-2,3-dimethylbutyronitrile | 3-methyl-2-butanone, NH4Cl, NaCN, benzyltriethylammonium chloride, reflux 4–6 h | ~90–95% yield, 95% purity | Phase-transfer catalysis used |

| 2 | Hydrolysis of nitrile to amide | H2SO4 (acid catalysis) or nitrile hydratase enzyme, 20–100 °C, pH 6–10 | 81.7–95% yield, up to 96% purity | Enzymatic method preferred industrially |

| 3 | N-alkylation with tetrahydro-2H-pyran-4-ylmethyl group | Alkyl halide derivative, base or acid catalyst, inert solvent | Not explicitly reported | Critical for target compound structure |

| 4 | Formation of hydrochloride salt | HCl in solvent, crystallization | High purity crystalline salt | Enhances stability and formulation |

Q & A

Q. What are the recommended synthetic routes for 2-amino-N,3-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydro-2H-pyran core. Key steps include:

- Amide bond formation : Use coupling agents like HATU or EDC/HOBt under anhydrous conditions (ACN/DMF) to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloroethane) are preferred for intermediates to stabilize charged species .

- Temperature control : Maintain temperatures between 0–25°C during sensitive steps (e.g., reduction of nitro groups or acid-sensitive reactions) .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- NMR spectroscopy : 1H/13C NMR resolves methyl and tetrahydro-2H-pyran ring protons, confirming substitution patterns and stereochemistry .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion at m/z ~315) and detects impurities .

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity and stability under varying pH conditions .

Q. What are the primary research applications of this compound in chemistry and biology?

- Methodological Answer :

- Chemical building block : Used to synthesize complex molecules (e.g., spirocyclic or heteroaromatic derivatives) via alkylation, ring-closure, or cross-coupling reactions .

- Biological probes : Modulate enzyme activity (e.g., kinases) or receptor binding (e.g., GPCRs) in vitro; requires SAR studies to optimize selectivity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum chemical calculations : Predict reaction pathways (e.g., transition states for ring-opening reactions) and optimize synthetic routes .

- Docking studies : Simulate binding to biological targets (e.g., protein-ligand interactions) using software like AutoDock Vina; prioritize derivatives with high docking scores .

- ADMET prediction : Tools like SwissADME assess solubility, metabolic stability, and blood-brain barrier penetration early in drug discovery .

Q. How should researchers address contradictions in biological activity data across studies (e.g., conflicting IC50 values)?

- Methodological Answer :

- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., reference inhibitors) to minimize variability .

- Meta-analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to aggregate data from multiple studies and identify outliers .

- Probe solubility effects : Test activity in buffers with varying DMSO concentrations (<1% v/v) to rule out solvent-induced artifacts .

Q. What strategies optimize the compound’s stability during long-term storage or in biological matrices?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis of the amide bond .

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to aqueous formulations to reduce oxidative degradation .

- In vivo stability : Use LC-MS/MS to monitor metabolite formation (e.g., N-demethylation) in plasma over 24 hours .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

- Methodological Answer :

- Fragment-based design : Synthesize analogs with modifications at the tetrahydro-2H-pyran (e.g., substituents at C4) and amide regions .

- Bioisosteric replacement : Replace the dimethylamino group with morpholine or piperazine to assess impact on solubility and potency .

- Data-driven optimization : Use QSAR models trained on IC50 data to predict optimal substituents for target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。